2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole
Description
2-{[2-(2,3-Dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 1-methyl-substituted benzodiazole core linked via a sulfanyl group to a 2-(2,3-dimethylphenoxy)ethyl chain. The compound’s structure combines a heterocyclic aromatic system with a phenoxyalkyl thioether moiety, which may confer unique physicochemical and biological properties. Potential applications may include pesticidal or pharmaceutical uses, as structurally related compounds (e.g., pyrimidifen) are known acaricides/insecticides .
Properties
IUPAC Name |
2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13-7-6-10-17(14(13)2)21-11-12-22-18-19-15-8-4-5-9-16(15)20(18)3/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIBNQOFUGGEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole ring. The next step involves the introduction of the dimethylphenoxyethyl sulfanyl group through a nucleophilic substitution reaction. This can be achieved by reacting the benzimidazole derivative with 2,3-dimethylphenoxyethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may exert its effects by inhibiting enzymes such as topoisomerases or kinases, leading to the disruption of cancer cell division and growth.
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrimidifen (5-chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine)
- Molecular Formula : C₂₀H₂₈ClN₃O₂ (vs. target compound’s formula, inferred as ~C₁₈H₂₀N₂O₂S based on substituents) .
- Key Differences: Pyrimidifen contains a pyrimidinamine core instead of a benzodiazole ring. The phenoxyethyl chain in pyrimidifen is substituted with an ethoxyethyl group and ethylamine, whereas the target compound has a sulfanyl linkage and lacks nitrogenous substituents.
- Applications: Pyrimidifen is a commercial acaricide/insecticide, suggesting that the target compound’s phenoxyethyl-sulfanyl motif may also contribute to pesticidal activity .
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one
- Molecular Features: Combines a benzoxadiazole core with a triazole-hexanone side chain .
- The triazolylhexanone moiety in this compound contrasts with the target’s phenoxyethyl-sulfanyl group, highlighting divergent design strategies for tuning solubility or target binding .
2-(1-Methoxyethyl)-1H-1,3-benzodiazole
- Molecular Formula: C₁₀H₁₂N₂O (vs. target compound’s higher molecular weight due to sulfur and phenoxy groups) .
- Key Differences: Substitution at the benzodiazole 2-position with a methoxyethyl group instead of a sulfanyl-phenoxyethyl chain. Simpler structure likely results in lower molecular weight (≈176.22 g/mol) compared to the target compound (~309 g/mol), affecting pharmacokinetics or bioavailability .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
- Synthetic Complexity: The target compound’s phenoxyethyl-sulfanyl linkage likely requires multi-step synthesis, akin to pyrimidifen’s ethoxyethyl-ethylamine chain .
Biological Activity
The compound 2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole is a member of the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H24N2O2S
- Molecular Weight : 356.5 g/mol
- IUPAC Name : 2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1-methyl-1H-benzodiazole
- Canonical SMILES : CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC)C
Biological Activity Overview
Benzimidazole derivatives are known for their broad-spectrum pharmacological properties. The biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives exhibit significant antibacterial and antifungal properties. The compound is hypothesized to disrupt microbial cell functions through various mechanisms.
- Anticancer Potential : Some benzimidazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
- Antiparasitic Effects : Research indicates that certain benzimidazole compounds possess activity against protozoan parasites, making them potential candidates for treating malaria and other parasitic infections.
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Cell Membrane Disruption : It is suggested that the compound interferes with the integrity of microbial cell membranes, leading to cell death.
- Signal Transduction Modulation : The interaction with cellular signaling pathways can result in altered gene expression profiles that favor apoptosis in malignant cells.
Case Studies
Several studies have investigated the biological activity of similar benzimidazole derivatives. For instance:
- Antimicrobial Efficacy : A study assessed the antibacterial activity of a series of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that modifications in the structure significantly affected their potency ( ).
- Cytotoxicity Against Cancer Cells : Research on related compounds indicated that certain structural modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents ( ).
- Antiparasitic Activity : A derivative was tested against Plasmodium falciparum, showing significant reduction in parasite load in vitro and in vivo models ( ).
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of 2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole?
Answer:
The synthesis can be optimized using solvent-free reductive amination (e.g., grinding reactants in an agate mortar with sodium borohydride and boric acid) to reduce side reactions and improve efficiency . For intermediates, refluxing in absolute ethanol with hydrazine hydrate for 4 hours under controlled conditions (monitored via TLC) ensures high purity . Adjusting stoichiometric ratios of sulfanyl acetohydrazide derivatives and aldehydes (1:1 molar ratio) and optimizing reaction time (20–30 minutes) further enhance yield .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Single-crystal X-ray diffraction provides precise structural data (bond lengths, angles, and torsion angles) with mean C–C deviations <0.004 Å and R-factor ≤0.05 .
- DFT calculations (e.g., B3LYP/6-31G** basis set) validate electronic properties and vibrational frequencies, with scale factors (~0.967) applied to harmonic frequencies .
- TLC (Chloroform:Methanol 7:3) monitors reaction progress, while NMR and IR confirm functional groups and purity .
Advanced: How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Answer:
- Docking studies using AutoDock Vina or Schrödinger Suite assess binding affinities to enzymes (e.g., cytochrome P450 or kinases) by analyzing hydrogen bonds, hydrophobic interactions, and binding poses .
- MD simulations (GROMACS/AMBER) evaluate stability of ligand-protein complexes over 100 ns trajectories, calculating RMSD and free energy (MM-PBSA) .
- DFT-based Fukui indices identify nucleophilic/electrophilic sites, predicting regioselectivity in reactions .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
- Systematic reviews (per Cochrane Handbook guidelines) should stratify studies by assay type (e.g., MIC for antimicrobials vs. IC50 for anticancer), cell lines, and dosage ranges to identify confounding variables .
- Structural analogs (e.g., benzimidazole derivatives with methylphenoxy groups) show activity hinges on substituent positioning; compare SAR data to isolate critical moieties .
- Dose-response validation using orthogonal assays (e.g., MTT and colony-forming assays) reduces false positives .
Basic: What stability considerations are essential during storage and handling?
Answer:
- Store under inert gas (argon) at –20°C to prevent oxidation of the sulfanyl (–S–) group .
- Avoid prolonged exposure to light (UV degradation confirmed via HPLC stability testing) .
- Use anhydrous solvents (e.g., absolute ethanol) during synthesis to minimize hydrolysis of the benzodiazole ring .
Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?
Answer:
- Enzyme kinetics (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition. For example, a Km increase with unchanged Vmax suggests competitive binding .
- ITC (Isothermal Titration Calorimetry) quantifies binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions .
- Fluorescence quenching assays (e.g., Stern-Volmer plots) detect static vs. dynamic binding modes .
Basic: How can researchers ensure reproducibility in synthesizing derivatives with modified phenoxy groups?
Answer:
- Standardized protocols : Use equimolar ratios of 2,3-dimethylphenol and ethylenediamine in DMF under reflux (4 hours) for consistent ether linkage formation .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate 3:1) removes unreacted phenoxy precursors .
- Quality control : Validate derivatives via HRMS (ESI+) and elemental analysis (C, H, N ±0.3%) .
Advanced: What interdisciplinary approaches integrate this compound into materials science?
Answer:
- Electrochemical studies : Cyclic voltammetry (CH Instruments) evaluates redox activity for conductive polymer applications .
- Solvatochromic analysis : UV-Vis shifts in solvents of varying polarity (e.g., ethanol to DMSO) correlate with π→π* transitions for optoelectronic material design .
- Thermogravimetric analysis (TGA) : Determines thermal stability (>250°C decomposition) for high-temperature material compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
